molecular formula C17H16D3N3O2S B602696 Omeprazole-d3 Sulfide CAS No. 922730-98-1

Omeprazole-d3 Sulfide

Cat. No.: B602696
CAS No.: 922730-98-1
M. Wt: 332.44
InChI Key:
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Description

Omeprazole-d3 Sulfide is a deuterium-labeled derivative of omeprazole sulfide, which is a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in pharmacokinetic studies where it serves as a stable isotope tracer .

Mechanism of Action

Target of Action

Omeprazole-d3 Sulfide, also known as Omeprazole Sulfide-D3, is a deuterium-labeled compound derived from Omeprazole Sulfide . The primary target of this compound is the H+/K±ATPase enzyme in gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach .

Mode of Action

This compound functions as a proton pump inhibitor (PPI) . It effectively inhibits the H+/K±ATPase enzyme, thereby reducing the secretion of gastric acid . This mechanism closely resembles that of Omeprazole Sulfide .

Biochemical Pathways

The inhibition of the H+/K±ATPase enzyme disrupts the gastric acid secretion process, leading to an increase in gastric pH . This can discourage the growth of certain bacteria such as H. pylori . Additionally, Omeprazole has been found to modulate the lysosomal transport pathway .

Pharmacokinetics

It’s known that omeprazole, the parent compound, has a bioavailability between 35-76% . It’s metabolized in the liver and excreted via urine and bile . As a deuterium-labeled compound, this compound is often used as a tracer in pharmacokinetic studies to track the metabolism and distribution of Omeprazole Sulfide .

Result of Action

The inhibition of gastric acid secretion by this compound leads to a decrease in stomach acidity . This makes it an effective treatment option for gastroesophageal reflux disease (GERD) and other acid-related disorders . On a molecular level, Omeprazole has been shown to inhibit proliferation and modulate autophagy in certain cancer cells .

Biochemical Analysis

Biochemical Properties

Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This interaction reduces the secretion of gastric acid . By inhibiting this enzyme, this compound can decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a proton pump inhibitor. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid . This mechanism enables this compound to decrease stomach acidity, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound closely resembles that of omeprazole sulfide . It functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This inhibition is achieved by forming a covalent bond with the enzyme, leading to irreversible inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, administering this compound to mice resulted in the identification of several new metabolites of omeprazole . These metabolites were observed to be different from each administration route or each matrix (brain or plasma) .

Dosage Effects in Animal Models

In dogs and horses, a single dose of this compound inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is due to the drug’s accumulation in the parietal cell canaliculi and the irreversible nature of proton pump inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathway of omeprazole, a widely used proton pump inhibitor . By utilizing this compound, researchers can track the metabolism and distribution of omeprazole sulfide in the body, providing valuable insights into the drug’s pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role as a proton pump inhibitor . It is preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K±ATPase, which it irreversibly inhibits .

Subcellular Localization

The subcellular localization of this compound is primarily in the parietal cells of the stomach, where it inhibits the H+/K±ATPase enzyme . This enzyme is located in the cytoplasmic tubular membranes of the parietal cells . The drug accumulates in the parietal cell canaliculi, leading to the irreversible inhibition of the proton pump .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-d3 Sulfide involves the deuteration of omeprazole sulfideOne common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation using deuterium gas and deuterated solvents are employed to achieve efficient deuteration .

Chemical Reactions Analysis

Types of Reactions: Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and distribution .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662161
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922730-98-1
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922730-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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